molecular formula C10H13NO2S B188080 N-Allyl-4-methylbenzenesulfonamide CAS No. 50487-71-3

N-Allyl-4-methylbenzenesulfonamide

Cat. No.: B188080
CAS No.: 50487-71-3
M. Wt: 211.28 g/mol
InChI Key: SQMCYQSCMCMEIL-UHFFFAOYSA-N
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Description

N-Allyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C10H13NO2S. It is a derivative of benzenesulfonamide where the sulfonamide group is substituted with an allyl group and a methyl group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allyl-4-methylbenzenesulfonamide is typically synthesized through a nucleophilic substitution reaction. The process involves the reaction between allyl amine and p-toluenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, which facilitates the nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the sulfonamide .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of a semi-miscible biphasic solvent system has been reported to result in higher yields, decreased reaction times, and simplified workup procedures .

Chemical Reactions Analysis

Types of Reactions: N-Allyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The primary reaction for its synthesis.

    Oxidation and Reduction: These reactions can modify the functional groups on the compound.

    Substitution Reactions: The allyl and methyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Allyl amine and p-toluenesulfonyl chloride in the presence of pyridine.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: this compound.

    Oxidation: Products with oxidized functional groups.

    Reduction: Products with reduced functional groups.

Comparison with Similar Compounds

  • N-Benzyl-4-methylbenzenesulfonamide
  • N-Phenyl-4-methylbenzenesulfonamide
  • N-Methyl-4-methylbenzenesulfonamide

These compounds share the sulfonamide moiety but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

4-methyl-N-prop-2-enylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-3-8-11-14(12,13)10-6-4-9(2)5-7-10/h3-7,11H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMCYQSCMCMEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305130
Record name N-Allyl-4-methylbenzenesulfonamide
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Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50487-71-3
Record name N-Allyl-p-toluenesulfonamide
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Record name NSC 169195
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Record name 50487-71-3
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Record name N-Allyl-4-methylbenzenesulfonamide
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Record name 4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
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Synthesis routes and methods

Procedure details

Allylamine (10.6 mL, 0.14 mol) is added over a period of 4 minutes to a solution of tosyl chloride (25.1 g, 0.13 mol) in dichloromethane (250 mL) cooled in an ice bath. Triethylamine (24 mL, 0.18 mol) is added and then the solution is stirred at ambient temperature for 1.25 hours. Aqueous 3N HCl solution (60 mL) is added and the phases are then separated. The organic phase is washed with another amount of aqueous 3N HCl solution (60 mL) and then with 5% aqueous sodium bicarbonate solution (60 mL). The organic phase is dried over Na2SO4, filtered and concentrated to obtain the expected compound in the form of a solid.
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and characterization data for N-Allyl-4-methylbenzenesulfonamide?

A1: this compound consists of a 4-methylbenzenesulfonyl group attached to an allyl amine.

    • FTIR: Provides information on the functional groups present, such as the sulfonamide group (S=O stretching vibrations) and aromatic ring vibrations. []
    • 1H-NMR: Confirms the presence and arrangement of hydrogen atoms within the molecule. []

    Q2: How is this compound synthesized, and what is its significance in chemical reactions?

    A: this compound can be synthesized via a radical-chain reaction between 4-methylbenzenesulfonyl azide and allyltriphenylstannane, initiated by 2,2′-azobis(2-methylpropionitrile) in refluxing benzene. [] This reaction highlights the compound's participation in free-radical processes. Importantly, the reaction mechanism involves competitive addition of the triphenylstannyl radical to the azide group, offering insights into the reactivity of this compound in radical-based transformations. []

    Q3: Has this compound been incorporated into any polymeric materials, and what properties does it impart?

    A: Yes, this compound (referred to as TCAP in the study) has been successfully incorporated as a monomer in a water-soluble copolymer alongside acrylamide, acrylic acid, and diallyl dimethyl ammonium chloride. [] This copolymer, poly(AM-AA-DMDAAC-TCAP), exhibits significantly improved temperature resistance and thickening properties compared to partially hydrolyzed polyacrylamide. [] These characteristics make the copolymer promising for enhanced oil recovery applications, particularly in high-temperature reservoirs. []

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